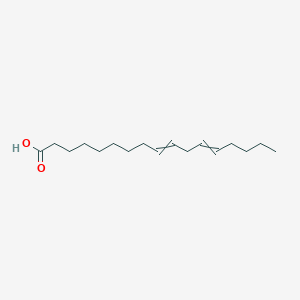
Tetradeca-1,3,5,7,9,11,13-heptayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-1,3,5,7,9,11,13-heptayne: is a linear polyacetylene compound with the molecular formula C14H2 It is characterized by the presence of seven triple bonds within its carbon chain, making it a highly unsaturated and reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-1,3,5,7,9,11,13-heptayne typically involves the use of coupling reactions to form the multiple triple bonds. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its specialized nature and the challenges associated with handling highly reactive polyacetylenes. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.
Chemical Reactions Analysis
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tetradeca-1,3,5,7,9,11,13-heptayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tetradeca-1,3,5,7,9,11,13-heptayne involves its highly reactive triple bonds, which can interact with various molecular targets. The compound can undergo addition reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic structure and steric effects of the molecule.
Comparison with Similar Compounds
Tetradeca-1,3,5,7,9,11,13-heptene: A similar compound with alternating double bonds instead of triple bonds.
Hexadeca-1,3,5,7,9,11,13,15-octayne: A longer polyacetylene with eight triple bonds.
Octadeca-1,3,5,7,9,11,13,15,17-nonayne: An even longer polyacetylene with nine triple bonds.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptayne is unique due to its specific arrangement of seven triple bonds, which imparts distinct chemical reactivity and properties. Its high degree of unsaturation makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
38646-98-9 |
|---|---|
Molecular Formula |
C14H2 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
tetradeca-1,3,5,7,9,11,13-heptayne |
InChI |
InChI=1S/C14H2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H |
InChI Key |
ZQKLKLCWCRVEAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


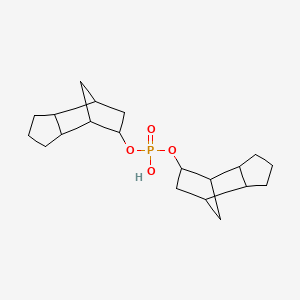
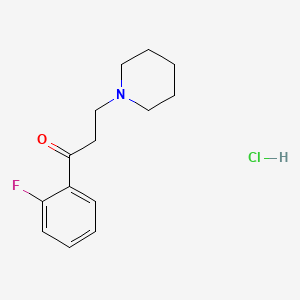
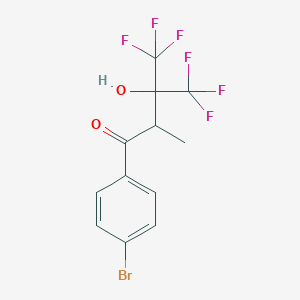
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
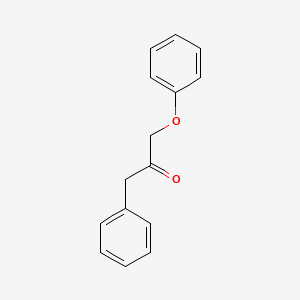
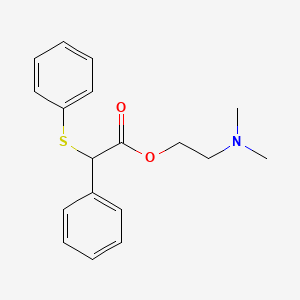
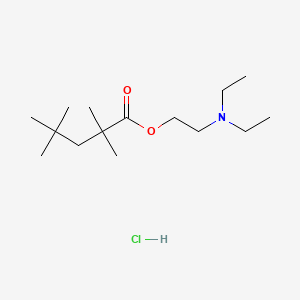

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
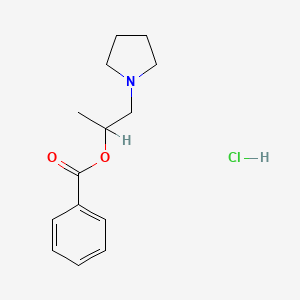

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
